molecular formula C10H22N2 B1488321 Tert-butyl[(piperidin-4-yl)methyl]amine CAS No. 1226351-71-8

Tert-butyl[(piperidin-4-yl)methyl]amine

Cat. No.: B1488321
CAS No.: 1226351-71-8
M. Wt: 170.3 g/mol
InChI Key: CTVSNIVMXJOPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(piperidin-4-yl)methyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a tert-butyl group attached to a piperidine ring, which is further substituted with a methylamine group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of tert-butylamine with 4-piperidinylmethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under acidic conditions.

  • N-Alkylation: Another method involves the N-alkylation of piperidine with tert-butylmethylamine. This reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide compounds.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted piperidine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Strong bases like potassium tert-butoxide and nucleophiles such as alkyl halides are typically employed.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives of this compound.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl[(piperidin-4-yl)methyl]amine has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Tert-butyl[(piperidin-4-yl)methyl]amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and N-ethylpiperidine. the presence of the tert-butyl group and the specific substitution pattern on the piperidine ring make it unique. These structural differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

  • Piperidine

  • N-Methylpiperidine

  • N-Ethylpiperidine

  • N-Propylpiperidine

  • N-Butylpiperidine

Properties

IUPAC Name

2-methyl-N-(piperidin-4-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSNIVMXJOPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 4
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 5
Tert-butyl[(piperidin-4-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
Tert-butyl[(piperidin-4-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.